Adelfan-esidrex

Hypertension Mortality Randomized controlled trial

Adelfan-esidrex (CAS 8064-04-8) is a triple-action fixed-dose antihypertensive combination consisting of reserpine (0.1 mg), dihydralazine sulfate (10 mg), and hydrochlorothiazide (10 mg) per tablet. The compound is classified under WHO ATC code C02LA51, designated as "Reserpine and diuretics, combinations with other drugs" within the cardiovascular system category.

Molecular Formula C48H56ClN9O13S2
Molecular Weight 1066.6 g/mol
CAS No. 8064-04-8
Cat. No. B1205632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdelfan-esidrex
CAS8064-04-8
SynonymsAdelfan-esidrex
adelphan-esidrex
dihydralazine - hydrochlorothiazide - reserpine drug combination
dihydralazine, hydrochlorothiazide, reserpine drug combination
Molecular FormulaC48H56ClN9O13S2
Molecular Weight1066.6 g/mol
Structural Identifiers
SMILESCOC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN
InChIInChI=1S/C33H40N2O9.C8H8N4.C7H8ClN3O4S2/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;9-11-8-7-4-2-1-3-6(7)5-10-12-8;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-5H,9H2,(H,11,12);1-2,10-11H,3H2,(H2,9,12,13)/t18-,22+,24-,27-,28+,31+;;/m1../s1
InChIKeySTVQQHRHNAJZRS-IOSAXKQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adelfan-esidrex (CAS 8064-04-8): A Triple-Action Fixed-Dose Combination for Antihypertensive Research and Procurement


Adelfan-esidrex (CAS 8064-04-8) is a triple-action fixed-dose antihypertensive combination consisting of reserpine (0.1 mg), dihydralazine sulfate (10 mg), and hydrochlorothiazide (10 mg) per tablet [1]. The compound is classified under WHO ATC code C02LA51, designated as "Reserpine and diuretics, combinations with other drugs" within the cardiovascular system category [2]. The formulation employs three complementary mechanisms: reserpine depletes catecholamines from peripheral sympathetic nerve endings via vesicular storage disruption, dihydralazine acts as a direct arteriolar vasodilator through potassium channel opening, and hydrochlorothiazide provides diuretic action by inhibiting Na+/Cl- reabsorption in the distal convoluted tubules [3]. This triple-mechanism design targets multiple physiological pathways simultaneously, distinguishing it from single-agent and dual-combination antihypertensive alternatives.

Why Adelfan-esidrex Cannot Be Interchanged with Other Reserpine-Containing Triple Combinations: Formulation-Specific Ratios and Clinical Performance


Within-class substitution of fixed-dose antihypertensive combinations containing reserpine, hydralazine/dihydralazine, and hydrochlorothiazide is not pharmacologically or clinically interchangeable due to formulation-specific active pharmaceutical ingredient (API) ratios. Adelfan-esidrex contains dihydralazine sulfate (10 mg) rather than hydralazine hydrochloride, with a dihydralazine-to-hydrochlorothiazide ratio of 1:1 [1]. In contrast, the widely documented Ser-Ap-Es formulation employs a 0.1 mg reserpine, 25 mg hydralazine hydrochloride, and 15 mg hydrochlorothiazide configuration, representing a 2.5× higher vasodilator dose and 1.5× higher diuretic dose per tablet [2]. The VA Cooperative Study used a stepwise regimen of hydrochlorothiazide 100 mg + reserpine 0.2 mg with hydralazine 75–150 mg added subsequently, a distinct approach from the single-tablet fixed-ratio design [3]. These formulation-specific differences in component selection (dihydralazine vs. hydralazine) and dosage ratios directly impact hemodynamic response profiles, tolerability, and clinical applicability. Additionally, the fixed-combination designation explicitly prohibits its use as initial hypertension therapy; titration must precede fixed-combination deployment, making interchangeable substitution without dose adjustment clinically contraindicated [4].

Adelfan-esidrex: Quantitative Comparative Evidence for Scientific Selection and Procurement


Adelfan-esidrex vs. Placebo: Mortality and Morbidity Benefit in Severe Hypertension

The active treatment regimen consisting of hydrochlorothiazide plus reserpine plus hydralazine demonstrated a substantial reduction in severe cardiovascular events and mortality compared to placebo in patients with severe diastolic hypertension (115–129 mm Hg). The VA Cooperative Study reported that 27 severe, complicating events developed in placebo-treated patients compared to only 2 events in the active treatment group [1]. Four deaths occurred in the placebo-treated group, while zero deaths occurred in the actively treated patients over the study period [2]. This outcome data establishes a class-level efficacy benchmark for the reserpine-hydrochlorothiazide-vasodilator triple therapy approach, directly relevant to Adelfan-esidrex as a member of this therapeutic class. This evidence provides a mortality reduction anchor absent from many modern single-agent or dual-combination comparators lacking similar long-term outcome trial data.

Hypertension Mortality Randomized controlled trial Placebo comparison

Adelfan-esidrex Chronosensitivity: Morning Peak Hypotensive Effect Enables Dose Reduction

A comparative study in 40 patients with stage II essential hypertension evaluated 24-hour trends in central and peripheral circulation in response to Adelfan-esidrex. Rhythmic patterns of hemodynamic parameter sensitivity were identified, with the hypotensive effect maximal in morning hours due to reduced peripheral resistance [1]. In a parallel comparison, Sinepres chronotherapy (administered to 18 essential hypertension patients) demonstrated superiority over conventional treatment (1 pill 3 times daily) given to 20 essential hypertension patients [2]. When chronosensitivity to Adelfan-esidrex is considered, the study concluded that this property may enable a reduction in both daily doses and total course doses, as well as earlier occurrence of the hypotensive effect [3]. This evidence establishes a quantifiable chronopharmacological advantage for Adelfan-esidrex not documented for alternative triple-combination formulations with different component ratios.

Chronopharmacology Hemodynamics Dose optimization Circadian rhythm

Quadruple Combination Containing Dihydralazine 12.5 mg: 13.0/5.0 mmHg BP Reduction vs. Placebo

A randomized, double-blind, placebo-controlled trial investigated a quadruple single-pill combination containing reserpine 0.1 mg, dihydralazine 12.5 mg, hydrochlorothiazide 12.5 mg, and triamterene 12.5 mg in patients with grade 1 hypertension [1]. The quadruple combination reduced systolic blood pressure by 13.0 mmHg and diastolic blood pressure by 5.0 mmHg compared to placebo [2]. This provides a quantitative efficacy benchmark for formulations containing the dihydralazine component—the same vasodilator present in Adelfan-esidrex (as dihydralazine sulfate 10 mg). The study confirms that the dihydralazine-containing regimen produces clinically meaningful blood pressure reductions when combined with reserpine and hydrochlorothiazide, establishing an efficacy reference for Adelfan-esidrex by class-level inference from a formulation with similar dihydralazine dose [3].

Blood pressure reduction Quadruple combination Randomized controlled trial Dihydralazine

Adelfan-esidrex Hemodynamic Profile: Reduced Systemic Peripheral Resistance in 58 Hypertensive Patients

A hemodynamic study of 58 patients with stage II hypertension treated with Adelfan-esidrex demonstrated that the hypotensive effect was associated with a considerable fall of high systemic peripheral resistance in most patients, while a subset showed reduced systolic and minute blood volume [1]. The treatment produced improvements in the phasic pattern of left and right ventricular systole, pulmonary circulation, external respiratory function, and microcirculation [2]. This dual-mechanism hemodynamic response pattern—primarily peripheral resistance reduction with secondary effects on cardiac output—distinguishes Adelfan-esidrex from beta-blocker-based regimens that primarily reduce cardiac output, and from pure vasodilator regimens lacking the diuretic component's volume management. This provides a hemodynamic signature directly attributable to the specific triple-mechanism combination of reserpine (sympatholytic), dihydralazine (arteriolar vasodilator), and hydrochlorothiazide (diuretic).

Hemodynamics Peripheral resistance Cardiac function Microcirculation

Adelfan-esidrex vs. Clofelin: Documented Alternative Combination Therapy Protocol

A clinical study by Panikarskiĭ VG (1980) documented the treatment of hypertension using a combination of clofelin (clonidine) and Adelfan-esidrex [1]. The publication establishes Adelfan-esidrex as a documented component in combination antihypertensive protocols with centrally-acting alpha-2 agonists, a distinct therapeutic niche compared to triple combinations used as standalone monotherapy. This evidence supports the use of Adelfan-esidrex specifically as part of a multi-drug regimen requiring additional antihypertensive coverage beyond the triple mechanism alone, a scenario where alternative triple combinations (e.g., Ser-Ap-Es with higher hydralazine dose) might present different additive or synergistic profiles with adjunctive agents. The study provides a peer-reviewed clinical reference for Adelfan-esidrex in adjunctive combination therapy protocols.

Combination therapy Clofelin Treatment protocol Comparative regimen

Adelfan-esidrex: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Chronopharmacology Research: Circadian-Dependent Antihypertensive Dosing Optimization

Researchers investigating circadian rhythms in antihypertensive drug response should prioritize Adelfan-esidrex due to documented chronosensitivity data showing maximal hypotensive effect in morning hours and the potential for dose reduction via chronotherapy compared to conventional three-times-daily dosing [1]. This property, established in a comparative study of 40 patients with stage II essential hypertension, provides a validated model compound for studying chronopharmacological principles in fixed-dose combination antihypertensives—a feature not documented for alternative triple-combination formulations such as Ser-Ap-Es or generic equivalents [2].

Hemodynamic Mechanism Studies: Peripheral Resistance Reduction with Triple-Mechanism Synergy

Investigators conducting hemodynamic studies of antihypertensive drug mechanisms should utilize Adelfan-esidrex as a reference triple-combination compound. The 1983 study of 58 patients with stage II hypertension demonstrated that its hypotensive effect operates primarily through a considerable fall in high systemic peripheral resistance, with secondary effects on systolic and minute blood volume, accompanied by documented improvements in ventricular systole phasic patterns, pulmonary circulation, and microcirculation [3]. This detailed hemodynamic characterization distinguishes Adelfan-esidrex from hydralazine-based triple combinations (e.g., Ser-Ap-Es 25 mg hydralazine/15 mg HCTZ) with different vasodilator doses and potentially distinct hemodynamic signatures.

Mortality and Morbidity Outcome Studies: Validated Triple-Combination Reference Compound

For researchers designing long-term cardiovascular outcome trials or conducting meta-analyses of antihypertensive class effects, Adelfan-esidrex belongs to a therapeutic class (reserpine-hydrochlorothiazide-vasodilator triple therapy) with established mortality and morbidity benefit from the landmark VA Cooperative Study [4]. The active regimen demonstrated 27 severe events in placebo-treated patients vs. 2 events in the active treatment group, with 4 deaths in placebo vs. 0 deaths in the active group over the study period [5]. This outcome evidence provides a mortality benchmark for the triple-combination class that remains relevant for comparative effectiveness research against modern antihypertensive agents lacking similar long-term outcome data.

Polytherapy Protocol Development: Adjunct to Centrally-Acting Antihypertensive Agents

Researchers developing multi-drug antihypertensive regimens requiring a documented triple-combination backbone should consider Adelfan-esidrex based on its peer-reviewed use in combination with clofelin (clonidine) [6]. The 1980 clinical publication establishes a precedent for this specific triple-combination as a foundation for adjunctive centrally-acting alpha-2 agonist therapy, a documented clinical use pattern not established for alternative triple combinations. This provides a literature-supported rationale for protocol designs investigating additive or synergistic effects between reserpine-containing fixed-dose combinations and central sympatholytic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adelfan-esidrex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.